molecular formula C13H12Cl2N2O3S B2871334 2,6-dichloro-N-(3-hydroxy-2,4-dimethylphenyl)pyridine-3-sulfonamide CAS No. 1280844-36-1

2,6-dichloro-N-(3-hydroxy-2,4-dimethylphenyl)pyridine-3-sulfonamide

Cat. No.: B2871334
CAS No.: 1280844-36-1
M. Wt: 347.21
InChI Key: GEDHTJFRHMOLOY-UHFFFAOYSA-N
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Description

2,6-dichloro-N-(3-hydroxy-2,4-dimethylphenyl)pyridine-3-sulfonamide is a synthetic small molecule of high interest in antimicrobial and biochemical research. As a sulfonamide derivative, its core structure is known to act as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS), a key target in the folic acid biosynthesis pathway . This mechanism disrupts nucleotide synthesis, thereby inhibiting bacterial growth and making compounds in this class valuable for studying antibiotic resistance and developing new anti-infective agents . The molecular scaffold, which incorporates a dichloro-pyridine ring linked to a hydroxy-dimethylphenyl group via a sulfonamide bridge, is designed for structural diversity and targeted interaction with biological systems . Pyridine-sulfonamide-based compounds are frequently explored in medicinal chemistry for their versatility and ability to interact with a range of enzymes and receptors . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

2,6-dichloro-N-(3-hydroxy-2,4-dimethylphenyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O3S/c1-7-3-4-9(8(2)12(7)18)17-21(19,20)10-5-6-11(14)16-13(10)15/h3-6,17-18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDHTJFRHMOLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)NS(=O)(=O)C2=C(N=C(C=C2)Cl)Cl)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,6-Dichloro-N-(3-hydroxy-2,4-dimethylphenyl)pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C13H12Cl2N2O3S
  • Molecular Weight : 335.22 g/mol

Structural Features :

  • Dichloro substitution at the 2 and 6 positions of the pyridine ring.
  • A sulfonamide functional group, which is known for its role in various pharmacological activities.
  • Hydroxy and dimethyl groups that may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase enzymes, which play crucial roles in physiological processes such as acid-base balance and respiration.
  • Antimicrobial Activity : Compounds with similar structures have shown efficacy against bacterial strains by interfering with folate synthesis pathways.
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction and cell cycle arrest.

Biological Activity Data

Recent studies have reported various biological activities associated with structurally related compounds. Below is a summary table highlighting the key findings from selected research:

Activity TypeTest SystemIC50/EC50 ValuesReference
AntimicrobialE. coli15 µg/mL
Carbonic Anhydrase InhibitionHuman Carbonic Anhydrase IIIC50 = 0.45 µM
CytotoxicityMDA-MB-231 (Breast Cancer)IC50 = 0.126 µM
AntiviralInfluenza A VirusEC50 = 27.4 nM

Case Studies

Several case studies have explored the efficacy of similar compounds in vivo and in vitro:

  • Anticancer Activity :
    • A study investigated the effects of a related pyridine derivative on MDA-MB-231 breast cancer cells, demonstrating significant inhibition of cell proliferation and induction of apoptosis at low concentrations (IC50 = 0.126 µM) .
    • The compound inhibited lung metastasis in a mouse model, indicating potential for therapeutic application in metastatic breast cancer.
  • Antimicrobial Efficacy :
    • Research on sulfonamide derivatives showed promising results against various bacterial strains, suggesting that modifications to the pyridine ring could enhance antimicrobial properties .
  • Enzyme Inhibition Studies :
    • The compound was tested for its ability to inhibit carbonic anhydrase II, a target for diuretic drugs, revealing an IC50 value of 0.45 µM, indicating strong inhibitory potential .

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide and Related Derivatives

Compound Core Structure Key Substituents Functional Groups
Target Compound Pyridine-3-sulfonamide 2,6-dichloro; 3-hydroxy-2,4-dimethylphenyl Sulfonamide, Cl, OH, CH₃
3-Chloro-N-phenyl-phthalimide () Phthalimide 3-chloro; N-phenyl Imide, Cl, aromatic ring
Acetophenone-2,4-dimethylphenyl hydrazone () Hydrazone 2,4-dimethylphenyl; acetophenone Hydrazone, CH₃
Compound 26 () Pyridine-3-sulfonamide 3,4,5-trimethylpyrazole; 3,4-dichlorophenylcarbamoyl Sulfonamide, carbamate, Cl, CH₃

Key Observations :

  • The target compound shares the pyridine-sulfonamide core with Compound 26 () but differs in substituents. The latter features a carbamoyl-linked dichlorophenyl group and a trimethylpyrazole moiety, while the target has a hydroxy-dimethylphenyl group and dichloro substitution on the pyridine ring. These differences may influence solubility, steric effects, and biological interactions .
  • The hydrazone derivatives () lack the sulfonamide group but share aromatic dimethyl substitution, suggesting divergent reactivity profiles .

Key Observations :

  • The target’s dichloro and hydroxy-dimethylphenyl groups may lower solubility compared to Compound 26 , which has a polar carbamoyl group.
  • The absence of a carbonyl group (unlike Compound 26 ) in the target could reduce hydrogen-bonding acceptor capacity but improve metabolic stability .

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